Dual AChE-MAO B-IN-1

Beschreibung

BenchChem offers high-quality Dual AChE-MAO B-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dual AChE-MAO B-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

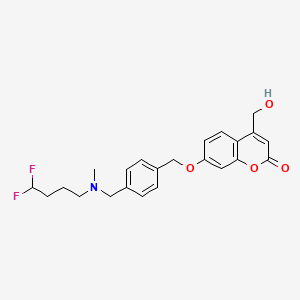

Molekularformel |

C23H25F2NO4 |

|---|---|

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

7-[[4-[[4,4-difluorobutyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one |

InChI |

InChI=1S/C23H25F2NO4/c1-26(10-2-3-22(24)25)13-16-4-6-17(7-5-16)15-29-19-8-9-20-18(14-27)11-23(28)30-21(20)12-19/h4-9,11-12,22,27H,2-3,10,13-15H2,1H3 |

InChI-Schlüssel |

HUXCCRUQLRWJNF-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCCC(F)F)CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dual AChE-MAO B-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual AChE-MAO B-IN-1 is a promising multi-target-directed ligand designed to address the complex pathophysiology of neurodegenerative diseases, particularly Alzheimer's Disease (AD). This compound exhibits a potent and selective inhibitory profile against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the progression of AD. Furthermore, it demonstrates a favorable safety and pharmacokinetic profile, including oral bioavailability and central nervous system (CNS) permeability. This technical guide provides a comprehensive overview of the mechanism of action of Dual AChE-MAO B-IN-1, supported by quantitative data, detailed experimental protocols, and visual representations of its functional pathways.

Introduction: The Rationale for Dual Inhibition

Alzheimer's disease is characterized by a multifactorial pathology, including cholinergic deficit, oxidative stress, and the aggregation of amyloid-beta (Aβ) plaques.[1] The cholinergic hypothesis points to a decline in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[2] Monoamine oxidase B (MAO-B) is an enzyme that contributes to the degradation of monoamine neurotransmitters and produces reactive oxygen species (ROS) as byproducts, leading to oxidative stress in the brain.[2][3] A therapeutic strategy that simultaneously targets both AChE and MAO-B can therefore offer synergistic benefits by restoring cholinergic function and mitigating oxidative damage.[1][4] Dual AChE-MAO B-IN-1 has emerged as a significant candidate in this therapeutic class.[5]

Core Mechanism of Action

Dual AChE-MAO B-IN-1 functions through a dual-inhibition mechanism, targeting two critical enzymes involved in the neurochemistry of Alzheimer's disease.

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the compound increases the synaptic levels of acetylcholine, a neurotransmitter vital for memory and learning. This action is intended to alleviate the cognitive symptoms associated with AD.[1][2]

-

Monoamine Oxidase B (MAO-B) Inhibition: The compound's inhibition of MAO-B reduces the breakdown of monoamine neurotransmitters and decreases the production of harmful reactive oxygen species (ROS). This helps to protect neurons from oxidative damage, a key factor in the progression of neurodegenerative diseases.[2][3]

This multi-target approach allows Dual AChE-MAO B-IN-1 to address both the symptomatic and neuroprotective aspects of Alzheimer's therapy.

Quantitative Data Summary

The inhibitory potency and selectivity of Dual AChE-MAO B-IN-1 have been quantitatively assessed through various in vitro assays. The key findings are summarized in the table below.

| Parameter | Value | Target Enzyme/Cell Line | Reference |

| hAChE IC50 | 550 nM | Human Acetylcholinesterase | [5][6] |

| hMAO-B IC50 | 8.2 nM | Human Monoamine Oxidase B | [5][6] |

| MAO-B/A Selectivity | >1200 | Human MAO-A and MAO-B | [5] |

| Cell Viability | No significant effect up to 100 μM | SH-SY5Y (human neuroblastoma) | [6] |

| Cell Viability | No significant effect up to 100 μM | HepG2 (human hepatocellular carcinoma) | [6] |

| Neuroprotection | Reduction of neuronal damage | Aβ1-42 and H2O2 induced toxicity in neuroblastoma cells | [6] |

| Neuroprotection | Complete shutdown of toxicity | N-methyl-d-aspartate (NMDA) induced toxicity in neuroblastoma cultures | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

This spectrophotometric assay is widely used to determine AChE activity.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.[7][8]

Protocol:

-

Prepare a 96-well microplate.

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of the test compound (Dual AChE-MAO B-IN-1) at various concentrations.

-

Add 20 µL of AChE enzyme solution (0.02 U/mL) to the wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of 10 mM DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI) as the substrate.

-

Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

This is a sensitive fluorometric method for detecting MAO-B activity.

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ (a byproduct of MAO-B activity) in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The fluorescence is measured to determine the level of MAO-B activity.[4][5]

Protocol:

-

Prepare a working solution containing 200 μM Amplex® Red reagent, 1 U/mL HRP, and 1 mM of the MAO-B substrate (e.g., benzylamine) in a reaction buffer.

-

Add 50 µL of the test compound (Dual AChE-MAO B-IN-1) at various concentrations to the wells of a 96-well microplate.

-

Add 50 µL of the MAO-B enzyme solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the Amplex® Red working solution.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation: 530-560 nm, emission: ~590 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[9][10]

Protocol for SH-SY5Y and HepG2 Cells:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of Dual AChE-MAO B-IN-1 (e.g., 1-100 µM) and incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

This assay evaluates the ability of a compound to protect neuronal cells from toxic insults.

Principle: Neuronal cells (e.g., SH-SY5Y) are exposed to a neurotoxic agent (e.g., Aβ1-42, H₂O₂, or NMDA) in the presence or absence of the test compound. Cell viability is then assessed to determine the neuroprotective effect.[6][12]

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate.

-

Pre-treat the cells with various concentrations of Dual AChE-MAO B-IN-1 (e.g., 0.1-5 µM) for a specified period.

-

Expose the cells to a neurotoxic agent:

-

After the incubation period, assess cell viability using the MTT assay as described above.

-

Compare the viability of cells treated with the neurotoxin alone to those co-treated with the neurotoxin and Dual AChE-MAO B-IN-1.

Visualizations

The following diagrams illustrate the key pathways and workflows related to Dual AChE-MAO B-IN-1.

Conclusion

Dual AChE-MAO B-IN-1 represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its potent and balanced inhibition of both AChE and MAO-B, coupled with a favorable safety and neuroprotective profile, underscores its therapeutic potential. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel treatments for neurodegenerative disorders. Further investigation into the in vivo efficacy and long-term safety of this compound is warranted.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. innoprot.com [innoprot.com]

- 13. Attenuation Aβ1-42-induced neurotoxicity in neuronal cell by 660nm and 810nm LED light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor: A Deep Dive into the Structure-Activity Relationship of a Promising Alzheimer's Disease Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD), a multifactorial neurodegenerative disorder, presents a significant challenge to modern medicine. The complexity of its pathology, involving cholinergic deficits and neuroinflammation, necessitates the development of multi-target directed ligands. This technical guide focuses on the structure-activity relationship (SAR) of a promising class of dual inhibitors targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). We delve into the specifics of "Dual AChE-MAO B-IN-1," a coumarin-based derivative, and its analogs, providing a comprehensive analysis of their inhibitory activities. This document outlines detailed experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, we employ Graphviz visualizations to illustrate the therapeutic rationale and experimental workflows, offering a clear and in-depth resource for researchers in the field of neurodegenerative drug discovery.

Introduction: The Rationale for Dual Inhibition in Alzheimer's Disease

The pathological cascade of Alzheimer's disease is multifaceted, characterized by the depletion of the neurotransmitter acetylcholine (ACh) and the neuroinflammatory processes partly mediated by monoamine oxidase B (MAO-B). The "one-target, one-drug" paradigm has shown limited efficacy in treating such complex diseases. This has led to the exploration of multi-target directed ligands (MTDLs) that can simultaneously modulate different pathological pathways.

Acetylcholinesterase (AChE) inhibitors, such as donepezil and rivastigmine, are a cornerstone of current AD therapy, providing symptomatic relief by increasing synaptic levels of ACh.[1] However, they do not address the underlying neurodegenerative processes. Monoamine oxidase B (MAO-B) is an enzyme that degrades biogenic amines, and its activity is elevated in the brains of AD patients, contributing to oxidative stress and neuroinflammation. Therefore, the synergistic inhibition of both AChE and MAO-B is a promising therapeutic strategy to not only manage the symptoms but also potentially slow the progression of the disease.[2]

This guide focuses on a specific coumarin-based dual inhibitor, "Dual AChE-MAO B-IN-1," and its analogs, to elucidate the structural features crucial for potent and balanced inhibition of both enzymes.

Therapeutic Strategy: A Visual Representation

The dual inhibition of AChE and MAO-B offers a multi-pronged attack on the pathologies of Alzheimer's disease. The following diagram illustrates the logical relationship of this therapeutic strategy.

Caption: Dual Inhibition Strategy for Alzheimer's Disease.

Structure-Activity Relationship of Coumarin-Based Dual Inhibitors

The core of this guide is the analysis of the structure-activity relationship (SAR) of "Dual AChE-MAO B-IN-1" (compound 15 ) and its analogs. These compounds are based on a coumarin scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of the synthesized coumarin derivatives against human acetylcholinesterase (hAChE) and human monoamine oxidase B (hMAO-B).

Table 1: Inhibitory Activity of Coumarin Derivatives against hAChE and hMAO-B

| Compound | R | hAChE IC50 (nM) | hMAO-B IC50 (nM) | MAO-B/A Selectivity |

| Parent Compound | -CH2OH | >10000 | 110 | >90 |

| 13 | -F | 1300 | 14 | >714 |

| 14 | -CHF2 | 780 | 11 | >909 |

| 15 (Dual AChE-MAO B-IN-1) | -CF2H | 550 | 8.2 | >1200 |

Data extracted from Rullo et al., 2022.[1]

SAR Analysis

The data presented in Table 1 reveals key structural insights for achieving potent dual inhibition:

-

Fluorination is Key: The introduction of fluorine-containing motifs at the R position significantly enhances the inhibitory potency against both hAChE and hMAO-B compared to the parent compound with a hydroxymethyl group.

-

Difluoromethyl Group (-CF2H) is Optimal: Among the fluorinated analogs, compound 15 ("Dual AChE-MAO B-IN-1"), bearing a difluoromethyl group, exhibited the most potent and balanced inhibitory activity against both enzymes. It demonstrated a sub-micromolar IC50 value for hAChE (550 nM) and a single-digit nanomolar IC50 for hMAO-B (8.2 nM).[1]

-

High Selectivity for MAO-B: All the fluorinated compounds displayed excellent selectivity for MAO-B over MAO-A, a desirable trait to minimize potential side effects associated with MAO-A inhibition.

Experimental Protocols

To ensure the reproducibility of the findings and to provide a practical resource for researchers, the detailed experimental methodologies for the key biological assays are provided below.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity against human recombinant AChE was determined using a modified Ellman's method.

Caption: Workflow for the AChE Inhibition Assay.

Protocol Details:

-

Reagents:

-

Buffer: 100 mM KH2PO4/K2HPO4, pH 8.0.

-

Enzyme: Human recombinant acetylcholinesterase (hAChE).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Test Compounds: Dissolved in a suitable solvent and serially diluted.

-

-

Procedure:

-

In a 96-well microplate, 25 µL of the test compound solution (or buffer for control) is added.

-

125 µL of DTNB solution and 50 µL of the hAChE solution are then added to each well.

-

The plate is pre-incubated for 15 minutes at 37 °C.

-

The reaction is initiated by the addition of 25 µL of the ATCI solution.

-

The absorbance is measured at 412 nm for 5 minutes at 37 °C using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Monoamine Oxidase B Inhibition Assay

The inhibitory activity against human recombinant MAO-B was determined using a fluorometric assay.

Caption: Workflow for the MAO-B Inhibition Assay.

Protocol Details:

-

Reagents:

-

Buffer: 100 mM HEPES, pH 7.5.

-

Enzyme: Human recombinant monoamine oxidase B (hMAO-B).

-

Substrate: Kynuramine.

-

Detection Reagents: Horseradish peroxidase (HRP) and Amplex Red.

-

Test Compounds: Dissolved in a suitable solvent and serially diluted.

-

-

Procedure:

-

In a 96-well black microplate, 20 µL of the test compound solution (or buffer for control) is added.

-

20 µL of the hMAO-B solution is then added to each well.

-

The plate is pre-incubated for 15 minutes at 37 °C.

-

The reaction is initiated by the addition of 100 µL of a working solution containing HRP, Amplex Red, and kynuramine.

-

The fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm for 15 minutes at 37 °C using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The development of dual AChE and MAO-B inhibitors represents a highly promising strategy for the treatment of Alzheimer's disease. The coumarin-based scaffold, as exemplified by "Dual AChE-MAO B-IN-1," has proven to be a valuable template for designing potent and selective multi-target ligands. The structure-activity relationship studies highlighted the critical role of fluorination, particularly the difluoromethyl group, in achieving balanced and potent dual inhibition. The detailed experimental protocols provided in this guide offer a practical resource for researchers to further explore and optimize this and other chemical series. The continued investigation of such multi-target directed ligands holds significant potential for the development of more effective and disease-modifying therapies for Alzheimer's disease.

References

Dual Acetylcholinesterase and Monoamine Oxidase B Inhibition: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a progressive decline in cognitive function.[1] The complexity of AD pathogenesis necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways.[2] Among the various targets, acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) have emerged as key enzymes in AD progression.[3] AChE inhibitors are a cornerstone of current symptomatic treatment, aiming to increase acetylcholine levels, a neurotransmitter crucial for memory and learning.[4][5] Concurrently, MAO-B is involved in the degradation of dopamine and contributes to oxidative stress, a significant factor in neurodegeneration.[6][7] Therefore, dual inhibitors targeting both AChE and MAO-B present a promising therapeutic strategy to address both the symptomatic and neuroprotective aspects of AD.[4][8] This technical guide provides an in-depth overview of dual AChE-MAO B inhibitors, focusing on their mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action: A Dual-Pronged Approach

The therapeutic rationale for dual AChE and MAO-B inhibition lies in the synergistic effects of targeting two distinct yet interconnected pathways in Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5][6] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and impaired cognitive function.[5] By inhibiting AChE, the breakdown of ACh is reduced, thereby increasing its availability in the synapse and enhancing cholinergic neurotransmission.[1] This action forms the basis for the symptomatic relief provided by currently approved AD drugs like donepezil and rivastigmine.[4]

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine.[6][7] In the brains of AD patients, MAO-B activity is elevated, leading to increased production of reactive oxygen species (ROS) and oxidative stress, which contributes to neuronal damage.[9] Furthermore, MAO-B is involved in the metabolism of neurotoxins that can exacerbate neurodegeneration.[10] Inhibition of MAO-B is neuroprotective by reducing oxidative stress and may also improve cognitive function by modulating dopamine levels.[7][11]

By combining these two activities into a single molecule, dual inhibitors offer the potential for a more comprehensive treatment for AD, addressing both cognitive symptoms and the underlying neurodegenerative processes.[1]

Quantitative Data on Dual AChE-MAO B Inhibitors

The development of dual AChE-MAO B inhibitors has yielded numerous compounds with varying potencies and selectivities. The following tables summarize the in vitro inhibitory activities of representative compounds from different chemical classes.

Table 1: Inhibitory Activity of Chalcone-Based Dual Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Source |

| Compound 12 (Chalcone-based oxime ether) | AChE | 4.39 | [1] |

| MAO-B | 0.028 | [1] | |

| Synthetic Chalcones (5 compounds) | AChE | 1.2 - 6.07 | [1] |

| MAO-B | 0.029 - 0.082 | [1] | |

| Compound 14 (Chalcone and donepezil-based) | AChE | 0.41 | [2][12] |

| MAO-B | 8.8 | [2][12] | |

| Compound 17 (Carbamate derivative of chalcone) | MAO-B | 1.3 | [2] |

Table 2: Inhibitory Activity of Coumarin-Based Dual Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Source |

| Compound 15 (Coumarin derivative with -CF2H motif) | human AChE | 550 | [13][14] |

| human MAO-B | 8.2 | [13][14] |

Table 3: Inhibitory Activity of Chromone-Based Dual Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Source |

| Compound 42 | AChE | 3.69 | [2] |

| Compound 43 | AChE | 0.37 | [2] |

Table 4: Inhibitory Activity of Hydrazone-Based Dual Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Source |

| Compound 03 | MAO-B | 7.009 | [6] |

| AChE | 0.024 | [6] | |

| Compound 04 | MAO-B | 16.998 | [6] |

Table 5: Inhibitory Activity of Other Scaffolds

| Compound | Target Enzyme | IC50 (nM) | Source |

| Compound 59 (Benzothiazole scaffold) | AChE | 23.4 | [2] |

| MAO-B | 40.3 | [2] | |

| Compound 60 (Benzothiazole scaffold) | AChE | 27.8 | [2] |

| MAO-B | 56.7 | [2] | |

| Compound 67 (Quinoxaline scaffold) | AChE | 28 | [12] |

| MAO-B | 46 | [12] |

Experimental Protocols

The evaluation of dual AChE-MAO B inhibitors involves standardized in vitro enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Procedure:

-

Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme solution to the mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

A common and sensitive method for measuring MAO-B activity is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., kynuramine or benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide.[1][10] The generated H₂O₂ can be measured using a fluorogenic probe like Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between Amplex Red and H₂O₂ to produce the highly fluorescent product, resorufin, which can be detected fluorometrically.[1]

Procedure:

-

Prepare a reaction mixture in a buffer (e.g., phosphate buffer, pH 7.4) containing HRP, Amplex Red, and the test compound at various concentrations.

-

Add the MAO-B enzyme solution to the mixture and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the MAO-B substrate (e.g., kynuramine).

-

Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence microplate reader.

-

Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the inhibitor to the control.

-

Determine the IC50 value from the dose-response curve.[1]

Visualizations

Signaling Pathway of Dual AChE-MAO B Inhibition

Caption: Mechanism of action of a dual AChE-MAO B inhibitor.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the in vitro evaluation of dual inhibitors.

Logical Relationship of Dual Inhibition in AD Therapy

Caption: Logical framework for dual inhibition in Alzheimer's therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase and monoamine oxidase-B inhibitory activities by ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor: A Technical Overview of the Neuroprotective Properties of Compound 15

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the neuroprotective agent known as Dual AChE-MAO B-IN-1, also referred to as compound 15. This novel molecule has demonstrated significant potential as a multi-target-directed ligand for neurodegenerative diseases by concurrently inhibiting two key enzymes involved in their pathophysiology: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This guide synthesizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes its mechanistic pathways and experimental workflows.

Quantitative Efficacy and Safety Profile

Compound 15 has been characterized as a potent, orally bioavailable, and CNS-permeant dual inhibitor. Its efficacy is highlighted by its low nanomolar to sub-micromolar inhibitory concentrations against its targets. The compound also exhibits a favorable safety profile, showing no significant toxicity in relevant cell lines at concentrations well above its effective range.

| Parameter | Target/Cell Line | Value | Reference |

| Inhibitory Potency | Human AChE (hAChE) | IC50 = 550 nM | [1][2][3] |

| Human MAO-B (hMAO-B) | IC50 = 8.2 nM | [1][2][3] | |

| MAO-B/A Selectivity | > 1200-fold | [2][3] | |

| Cytotoxicity | Human Neuroblastoma (SH-SY5Y) | No significant effect up to 100 µM | [1] |

| Human Hepatocellular Carcinoma (HepG2) | No significant effect up to 100 µM | [1] | |

| Neuroprotection | Aβ1-42-induced damage | Effective at 0.1-5 µM (24h) | [1] |

| H2O2-induced damage | Effective at 0.1-5 µM (24h) | [1] | |

| NMDA-induced toxicity | Complete shutdown at 0.1-5 µM (24h) | [1] |

Mechanism of Action: A Dual-Pronged Neuroprotective Strategy

The therapeutic potential of compound 15 stems from its ability to simultaneously address multiple pathological cascades in neurodegenerative diseases. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. Concurrently, the inhibition of MAO-B reduces the breakdown of dopamine and decreases the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting dopaminergic neurons.[4][5][6] This dual action is believed to offer synergistic neuroprotective effects.

Experimental Protocols

This section details the methodologies employed to characterize the biological activity of Compound 15.

Enzyme Inhibition Assays

-

Acetylcholinesterase (AChE) Inhibition Assay:

-

Principle: The assay is typically performed according to the spectrophotometric method of Ellman. Acetylthiocholine iodide (ATCI) is used as a substrate. Its hydrolysis by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Procedure:

-

Prepare a solution of human recombinant AChE in phosphate-buffered saline (PBS).

-

Pre-incubate the enzyme with various concentrations of Compound 15 for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding solutions of ATCI and DTNB.

-

Monitor the increase in absorbance at a specific wavelength (typically 412 nm) over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

-

Monoamine Oxidase B (MAO-B) Inhibition Assay:

-

Principle: The activity of MAO-B is measured using a chemiluminescent assay. The assay quantifies the hydrogen peroxide (H2O2) produced during the oxidative deamination of the MAO-B substrate.

-

Procedure:

-

Prepare a solution of human recombinant MAO-B.

-

Pre-incubate the enzyme with various concentrations of Compound 15.

-

Add the MAO-B substrate (e.g., benzylamine) and a reagent mixture containing horseradish peroxidase (HRP) and a luminol derivative.

-

The H2O2 produced by MAO-B activity reacts with the luminol derivative in the presence of HRP, generating a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

-

-

Cell-Based Assays

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells and human hepatocellular carcinoma HepG2 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cytotoxicity Assay:

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Compound 15 (e.g., 1-100 µM) for a specified duration (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at approximately 570 nm.

-

Express cell viability as a percentage relative to untreated control cells.

-

-

-

Neuroprotection Assay Workflow:

-

Principle: This assay evaluates the ability of Compound 15 to protect neuronal cells from various toxic insults that mimic pathological conditions in neurodegenerative diseases.

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates.

-

Pre-treat the cells with various concentrations of Compound 15 (e.g., 0.1-5 µM) for a set period (e.g., 1-2 hours).

-

Introduce the neurotoxic agent:

-

Amyloid-beta (Aβ1-42): Oligomerized Aβ1-42 is added to induce amyloid toxicity.

-

Hydrogen Peroxide (H2O2): H2O2 is added to induce oxidative stress.

-

N-methyl-d-aspartate (NMDA): NMDA is added to induce excitotoxicity.

-

-

Co-incubate the cells with Compound 15 and the neurotoxin for 24 hours.

-

Assess cell viability using the MTT assay as described above.

-

Compare the viability of cells treated with the neurotoxin alone to those pre-treated with Compound 15 to quantify the neuroprotective effect.

-

-

ADME and Drug-Likeness Properties

Early-ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted to evaluate the drug-like properties of Compound 15.[2][3]

-

Bioavailability and CNS Permeability: The compound is reported to be orally bioavailable and capable of permeating the central nervous system, which are critical prerequisites for treating neurological disorders.[1][2][3]

-

Metabolic Stability: Compound 15 is described as metabolically stable and does not exhibit significant cytochrome liability, suggesting a lower potential for drug-drug interactions and a more predictable pharmacokinetic profile.[1][2][3]

-

Solubility: Modifications, such as the introduction of a -CF2H motif, have been explored to enhance water solubility, which is a key factor for formulation and bioavailability.[2][3]

Conclusion

Dual AChE-MAO B-IN-1 (compound 15) represents a promising multi-target-directed ligand with significant neuroprotective potential. Its potent and balanced inhibition of both acetylcholinesterase and monoamine oxidase B, combined with a strong safety profile and favorable drug-like properties, makes it a compelling candidate for further development in the treatment of complex neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The data indicate its ability to counteract key pathological mechanisms, including cholinergic deficits, oxidative stress, and excitotoxicity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies - figshare - Figshare [figshare.com]

- 4. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor: Dual AChE-MAO B-IN-1 - A Technical Guide for Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. A key therapeutic strategy involves the inhibition of monoamine oxidase B (MAO-B) to increase dopamine levels in the brain.[1][2] Concurrently, cognitive decline is a significant non-motor symptom in PD, often treated with acetylcholinesterase (AChE) inhibitors to enhance cholinergic neurotransmission.[3] The development of dual-target inhibitors that simultaneously modulate both AChE and MAO-B presents a promising approach to address both the motor and cognitive deficits associated with PD.[3] This technical guide provides a comprehensive overview of the dual inhibitor, Dual AChE-MAO B-IN-1 (also referred to as compound 15), a potent and promising agent in preclinical development. This document details its biochemical activity, pharmacokinetic properties, and the experimental models and protocols relevant to its evaluation for Parkinson's disease.

Introduction to Dual AChE-MAO B Inhibition in Parkinson's Disease

The progressive loss of dopaminergic neurons in Parkinson's disease leads to a deficiency in the neurotransmitter dopamine, causing the hallmark motor symptoms of bradykinesia, rigidity, and tremor.[3] Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, providing symptomatic relief.[1][4] Furthermore, MAO-B inhibitors may offer neuroprotective effects by reducing the production of reactive oxygen species generated during dopamine metabolism.[5]

In addition to motor symptoms, many individuals with Parkinson's disease experience cognitive impairment and dementia.[3] This has been linked to deficits in the cholinergic system. Acetylcholinesterase (AChE) is the primary enzyme that breaks down the neurotransmitter acetylcholine.[6] By inhibiting AChE, the levels and duration of action of acetylcholine in the synapse are increased, which can improve cognitive function.[3]

A single molecule capable of inhibiting both AChE and MAO-B could offer a more holistic treatment for Parkinson's disease by addressing both motor and cognitive symptoms, potentially with an improved side-effect profile compared to polypharmacy.[3] Dual AChE-MAO B-IN-1 has emerged as a significant lead compound in this area.[7][8]

Quantitative Data Summary for Dual AChE-MAO B-IN-1

The following tables summarize the key in vitro efficacy and pharmacokinetic data for Dual AChE-MAO B-IN-1 (compound 15).

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | IC50 (nM) | Selectivity | Source |

| Human Acetylcholinesterase (hAChE) | 550 | - | [7][8] |

| Human Monoamine Oxidase B (hMAO-B) | 8.2 | >1200-fold vs. hMAO-A | [7][8] |

Table 2: In Vitro ADME & Physicochemical Properties

| Parameter | Value | Method | Source |

| Aqueous Solubility (pH 7.4) | Water-soluble | Not specified | [7][8] |

| CNS Permeability | CNS-permeant | PAMPA-BBB Assay | [7][8] |

| Oral Bioavailability | Orally bioavailable | Caco-2 Bidirectional Transport | [7] |

| Metabolic Stability | Metabolically stable | Microsomes (half-life and clearance) | [7] |

| Cytochrome P450 Liability | Devoid of cytochrome liability | CYP3A4 Inhibition Assay | [7] |

| Cell Viability | No significant effect up to 100 µM | SH-SY5Y and HepG2 cells | [9] |

| Neuroprotection | Reduces neuronal damage | Aβ1-42, H2O2, and NMDA-induced toxicity in neuroblastoma cells | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Dual AChE-MAO B-IN-1. These protocols are based on standard laboratory procedures and information gathered from the primary literature.

In Vitro Enzyme Inhibition Assays

This colorimetric assay is a standard method for measuring AChE activity.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Recombinant human AChE

-

Test compound (Dual AChE-MAO B-IN-1) at various concentrations

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

A common method for assessing MAO-B activity is a fluorescence-based assay.

-

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., kynuramine or a proprietary substrate), which produces hydrogen peroxide (H2O2) as a byproduct. The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin), which can be measured.[10]

-

Reagents:

-

Phosphate buffer (pH 7.4)

-

Recombinant human MAO-B

-

MAO-B substrate (e.g., kynuramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Test compound (Dual AChE-MAO B-IN-1) at various concentrations

-

-

Procedure:

-

In a 96-well black plate, add phosphate buffer, HRP, the fluorescent probe, and the test compound solution.

-

Add the MAO-B enzyme solution and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO-B substrate.

-

Measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm) over time using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the concentration-response curve.

-

In Vitro Parkinson's Disease Models

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for Parkinson's disease research due to its dopaminergic characteristics.[5][11]

-

Cell Culture and Differentiation:

-

Induction of Parkinson's-like Pathology:

-

Neuroprotection Assay (MTT Assay):

-

Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Dual AChE-MAO B-IN-1 for a specified duration (e.g., 2 hours).

-

Expose the cells to the neurotoxin (e.g., 6-OHDA or H2O2) for a defined period (e.g., 24 hours).

-

Remove the medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

In Vivo Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study the neurodegeneration of dopaminergic neurons seen in Parkinson's disease.[12][13]

-

Animals: C57BL/6 mice are commonly used as they are highly susceptible to MPTP-induced neurotoxicity.

-

MPTP Administration:

-

MPTP hydrochloride is dissolved in saline.

-

Several administration protocols exist, including:

-

Acute: Multiple injections (e.g., 4 injections of 20 mg/kg, i.p.) over a single day.[14]

-

Sub-chronic: Daily injections for several days (e.g., 25 mg/kg, i.p., for 5 days).

-

Chronic: Lower doses over a longer period.

-

-

-

Treatment with Dual AChE-MAO B-IN-1:

-

The compound can be administered orally (gavage) or via intraperitoneal injection.

-

Dosing can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.

-

-

Behavioral Assessment:

-

Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.

-

Open Field Test: To evaluate locomotor activity and exploratory behavior. Parameters such as total distance moved, and time spent in the center of the arena are recorded.

-

-

Neurochemical Analysis:

-

At the end of the study, mice are euthanized, and brain tissue (specifically the striatum) is collected.

-

Dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Immunohistochemistry:

-

Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the evaluation of Dual AChE-MAO B-IN-1.

Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 6. protocols.io [protocols.io]

- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. japsonline.com [japsonline.com]

- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitor, IN-1: A Technical Guide to CNS Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the central nervous system (CNS) target engagement of "Dual AChE-MAO B-IN-1" (also referred to as compound 15), a potent, orally bioavailable, and CNS-permeant dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflow. The information presented is collated from the primary scientific literature to support further research and development of this and similar multi-target compounds for neurodegenerative diseases.

Introduction

Dual AChE-MAO B-IN-1 is a novel coumarin-based compound featuring a difluoromethyl (-CF2H) motif, designed to simultaneously address two key enzymatic targets implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1] By inhibiting acetylcholinesterase, the compound aims to increase acetylcholine levels, a neurotransmitter crucial for memory and cognition.[2] Concurrently, its inhibition of monoamine oxidase B is intended to reduce the degradation of dopamine and decrease oxidative stress in the brain.[2][3] This dual-action approach represents a promising therapeutic strategy to elicit both symptomatic relief and potentially disease-modifying effects.[2] This guide details the critical aspects of its target engagement within the CNS.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dual AChE-MAO B-IN-1, demonstrating its potency and drug-like characteristics.

Table 1: In Vitro Enzyme Inhibition [4]

| Target Enzyme | IC50 (nM) | Selectivity |

| Human Acetylcholinesterase (hAChE) | 550 | - |

| Human Monoamine Oxidase B (hMAO-B) | 8.2 | >1200-fold vs. hMAO-A |

Table 2: Early ADME & Physicochemical Properties [4]

| Parameter | Method | Result | Interpretation |

| Solubility | Kinetic Solubility (pH 7.4) | >150 µM | High aqueous solubility |

| Lipophilicity | log D (pH 7.4) | 2.5 | Optimal for CNS penetration |

| CNS Permeability | PAMPA-BBB | Pe = 10.4 x 10⁻⁶ cm/s | High potential for BBB penetration |

| Oral Bioavailability | Caco-2 Permeability (A-B) | Papp = 15.0 x 10⁻⁶ cm/s | High potential for oral absorption |

| Efflux Liability | Caco-2 Efflux Ratio (B-A/A-B) | 1.1 | Not a substrate of P-gp efflux pumps |

| Metabolic Stability | Human Liver Microsomes (t½) | >60 min | High metabolic stability |

| CYP Inhibition | Cytochrome P450 3A4 | No significant inhibition | Low risk of drug-drug interactions |

| Cytotoxicity | SH-SY5Y & HepG2 cells | No significant effect up to 100 µM | Low cytotoxicity |

| Neuroprotection | Aβ₁₋₄₂, H₂O₂, NMDA toxicity models | Reduced neuronal damage | Potential neuroprotective effects |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on the primary research publication describing Dual AChE-MAO B-IN-1.[4]

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against human AChE was determined using a modified Ellman's spectrophotometric method.

-

Principle: The assay measures the activity of AChE by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate.

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Dual AChE-MAO B-IN-1 (test compound)

-

-

Procedure:

-

The reaction is performed in a 96-well plate.

-

A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in phosphate buffer at 37°C for 15 minutes.

-

The reaction is initiated by the addition of a solution containing DTNB and ATCI.

-

The change in absorbance is measured at 412 nm over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor).

-

IC50 values are determined from the concentration-response curves.

-

Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory potency against human MAO-B was evaluated using a fluorometric assay.

-

Principle: This assay measures the MAO-B-catalyzed conversion of a non-fluorescent substrate (kynuramine) to a fluorescent product (4-hydroxyquinoline). The inhibition of this reaction by the test compound leads to a decrease in the fluorescent signal.

-

Reagents:

-

Potassium phosphate buffer (pH 7.4)

-

Human recombinant MAO-B (Supersomes™)

-

Kynuramine dihydrobromide as the substrate

-

Dual AChE-MAO B-IN-1 (test compound)

-

-

Procedure:

-

The test compound at various concentrations is incubated with the hMAO-B enzyme in potassium phosphate buffer at 37°C.

-

The enzymatic reaction is initiated by the addition of kynuramine.

-

The reaction is stopped after a defined incubation period by adding a stop solution (e.g., NaOH).

-

The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (excitation at ~310 nm, emission at ~380 nm).

-

The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control.

-

IC50 values are determined from the dose-inhibition curves.

-

Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)

This assay was used to predict the passive diffusion of the compound across the blood-brain barrier.

-

Principle: The assay utilizes a 96-well filter plate where the filter is coated with a lipid mixture mimicking the BBB. The test compound is added to the donor compartment, and its appearance in the acceptor compartment is quantified after an incubation period.

-

Procedure:

-

A filter plate is coated with a porcine brain lipid extract.

-

The test compound is dissolved in a buffer solution and added to the donor wells.

-

The acceptor wells are filled with a corresponding buffer.

-

The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature.

-

After incubation, the concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.

-

The effective permeability (Pe) is calculated from the concentration data.

-

Caco-2 Permeability Assay

This assay assesses the potential for oral absorption and active transport of the compound.

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier, including the expression of efflux transporters like P-glycoprotein (P-gp). The transport of the compound across this monolayer is measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

-

Procedure:

-

Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured until a confluent monolayer is formed.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to either the apical or basolateral side (donor compartment).

-

After incubation at 37°C, samples are taken from the opposite side (receiver compartment).

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate for efflux transporters.

-

Microsomal Stability Assay

This assay evaluates the metabolic stability of the compound in the presence of liver enzymes.

-

Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The depletion of the parent compound over time is monitored to determine its metabolic half-life.

-

Procedure:

-

The test compound is incubated with human liver microsomes in a phosphate buffer at 37°C.

-

The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate proteins.

-

The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

-

The half-life (t½) is calculated from the rate of disappearance of the compound.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the evaluation of Dual AChE-MAO B-IN-1.

Caption: Proposed dual mechanism of action of Dual AChE-MAO B-IN-1 in the CNS.

Caption: Experimental workflow for the in vitro characterization of Dual AChE-MAO B-IN-1.

Conclusion

Dual AChE-MAO B-IN-1 (compound 15) demonstrates potent and selective inhibition of both AChE and MAO-B in vitro.[4] Its favorable ADME profile, including high predicted CNS permeability, good oral absorption characteristics, and metabolic stability, positions it as a promising lead compound for the development of multi-target therapies for neurodegenerative diseases.[4] The neuroprotective effects observed in cellular models further support its therapeutic potential.[5] This technical guide provides a consolidated resource of its key characteristics and the methodologies used for its evaluation, intended to facilitate further research in this area.

References

- 1. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

"Dual AChE-MAO B-IN-1" IC50 values for AChE and MAO-B

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitor, Dual AChE-MAO B-IN-1. The document details its inhibitory potency, the experimental protocols for activity assessment, and the underlying signaling pathways.

Core Data: Inhibitory Potency (IC50 Values)

Dual AChE-MAO B-IN-1 has been identified as a potent, orally bioavailable, and CNS-permeant inhibitor of both human AChE and MAO-B.[1] Its inhibitory activity is summarized in the table below.

| Target Enzyme | IC50 Value |

| Human Acetylcholinesterase (hAChE) | 550 nM |

| Human Monoamine Oxidase B (hMAO-B) | 8.2 nM |

Table 1: Summary of IC50 values for Dual AChE-MAO B-IN-1.[1]

Signaling Pathway and Mechanism of Action

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[2][3] Targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) offers a synergistic therapeutic approach.[2][4] AChE is responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition aims to restore cholinergic neurotransmission and address cognitive decline.[2][5] MAO-B contributes to oxidative stress and neuroinflammation through the breakdown of monoamine neurotransmitters.[2][6] By inhibiting both enzymes, a dual inhibitor like "Dual AChE-MAO B-IN-1" can simultaneously address symptomatic cognitive relief and disease-modifying neuroprotective effects.[2]

Experimental Protocols

The determination of IC50 values requires robust and reproducible enzymatic assays. Below are detailed methodologies for assessing the inhibitory activity against AChE and MAO-B.

The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.[7] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically.[7]

Materials:

-

Human recombinant AChE

-

Acetylthiocholine (ATCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 7.4)

-

Dual AChE-MAO B-IN-1 (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test inhibitor at various concentrations, and the AChE enzyme solution. Include controls for no inhibition (enzyme + buffer) and background (buffer only).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCh) and DTNB solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 405-412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control without the inhibitor. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

A widely used method for determining MAO-B activity is a fluorescence-based assay that uses kynuramine as a substrate.[9] MAO-B metabolizes kynuramine, which then cyclizes to form the fluorescent product 4-hydroxyquinoline.[4][9]

Materials:

-

Recombinant human MAO-B

-

Kynuramine as substrate

-

Phosphate buffer (pH 7.4)

-

Dual AChE-MAO B-IN-1 (or other test compounds) dissolved in DMSO

-

96-well black microplate (for fluorescence)

-

Fluorescence microplate reader (e.g., λex = 310 nm, λem = 380 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of MAO-B and kynuramine in phosphate buffer.

-

Assay Setup: To the wells of a 96-well black plate, add the MAO-B enzyme solution and the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 20 minutes) to allow for inhibitor-enzyme interaction.[9]

-

Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.

-

Incubation: Incubate the reaction mixture for a set time (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong base, such as 2N NaOH.[9]

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 310/380 nm).

-

Data Analysis: The fluorescence signal is proportional to MAO-B activity. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacophore Modeling and Design of Dual Acetylcholinesterase and Monoamine Oxidase B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The multifaceted nature of neurodegenerative diseases, particularly Alzheimer's disease (AD), necessitates a shift from the traditional "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). Among the promising MTDL strategies is the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE inhibition addresses the cholinergic deficit, a key factor in the cognitive decline seen in AD, while MAO-B inhibition helps to mitigate oxidative stress and modulate neurotransmitter levels.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacophore modeling and design principles for developing potent dual AChE-MAO B inhibitors.

Core Concepts in Dual Inhibitor Design

The design of dual AChE-MAO B inhibitors often involves several key strategies:

-

Fusion Approach: Combining the essential pharmacophoric features of known AChE and MAO-B inhibitors into a single molecule.[2]

-

Linkage Approach: Connecting two distinct pharmacophores, one for each target, via a suitable linker.[2][3]

-

Scaffold Hopping: Replacing the core structure of a known inhibitor with a novel scaffold while retaining the key interacting groups.

Computational methods such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies are instrumental in the rational design and optimization of these dual inhibitors.[5]

Pharmacophore Modeling for Dual AChE-MAO B Inhibitors

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For dual AChE-MAO B inhibitors, the model typically incorporates features that can interact with the key residues in the active sites of both enzymes.

The active site of AChE is a narrow gorge containing a catalytic anionic subsite (CAS) and a peripheral anionic subsite (PAS).[6][7] Key interactions often involve π-π stacking with tryptophan and tyrosine residues.[2] The MAO-B active site features a hydrophobic cavity and a covalently bound FAD cofactor.[2] Interactions with tyrosine residues are also crucial for MAO-B inhibition.[2]

A hypothetical pharmacophore model for a dual inhibitor might include:

-

Aromatic features: For π-π stacking interactions in both AChE and MAO-B active sites.

-

Hydrogen bond acceptors/donors: To interact with key amino acid residues.

-

Hydrophobic groups: To occupy the hydrophobic pockets of both enzymes.

-

A positively ionizable feature: To interact with the anionic subsites of AChE.

The following diagram illustrates a generalized pharmacophore model for a dual AChE-MAO B inhibitor.

References

- 1. bioengineer.org [bioengineer.org]

- 2. mdpi.com [mdpi.com]

- 3. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Modeling of Multi-target-Directed Inhibitors Against Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 6. Discovery of dual binding site acetylcholinesterase inhibitors identified by pharmacophore modeling and sequential virtual screening techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

"Dual AChE-MAO B-IN-1" synthesis pathway and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Dual AChE-MAO B-IN-1, a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound, also identified in scientific literature as compound 15, represents a promising scaffold for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease.

Chemical Properties

Dual AChE-MAO B-IN-1 is a fluorinated coumarin derivative characterized by its ability to cross the blood-brain barrier and act on central nervous system targets. It is noted for its oral bioavailability and water solubility.[1]

| Property | Value | Reference |

| Molecular Formula | C26H25NO4 | [2] |

| Molecular Weight | 415.48 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | Water-soluble | [1] |

Biological Activity

Dual AChE-MAO B-IN-1 exhibits potent inhibitory activity against both human acetylcholinesterase and monoamine oxidase B, with a significant selectivity for the B isoform of MAO.

| Target Enzyme | IC50 | Reference |

| Human Acetylcholinesterase (AChE) | 550 nM | [1][3] |

| Human Monoamine Oxidase B (MAO-B) | 8.2 nM | [1][3] |

| MAO-B/A Selectivity | >1200 | [1] |

Synthesis Pathway

The synthesis of Dual AChE-MAO B-IN-1 is a multi-step process rooted in the principles of medicinal chemistry, focusing on the strategic combination of a coumarin core with a fluorinated motif to achieve dual-target inhibition. While the precise, step-by-step protocol with yields and specific reaction conditions is detailed in the supporting information of the primary research article, the general synthetic strategy involves the following key transformations.

The synthesis commences with the construction of the core coumarin scaffold, a common starting point for this class of inhibitors. This is often achieved through established condensation reactions, such as the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester under acidic conditions.

Subsequent steps focus on the introduction of the fluorinated moiety and the side chain responsible for MAO-B inhibition. This typically involves nucleophilic substitution reactions to append the necessary functional groups to the coumarin backbone. The introduction of the difluoromethyl (-CF2H) group is a critical step, enhancing the compound's pharmacological properties.[1]

Caption: Generalized synthesis pathway for Dual AChE-MAO B-IN-1.

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of Dual AChE-MAO B-IN-1 are available in the supporting information of the primary scientific publication.[4] The typical assays employed for characterizing this class of compounds are outlined below.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against AChE is commonly determined using Ellman's method. This spectrophotometric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Caption: Experimental workflow for the AChE inhibition assay.

Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory potency against MAO-B is typically assessed using a fluorometric or spectrophotometric assay. A common method involves measuring the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., kynuramine or benzylamine) by MAO-B. The hydrogen peroxide is then quantified using a coupled reaction with horseradish peroxidase (HRP) and a suitable probe that generates a fluorescent or colored product.

Caption: Experimental workflow for the MAO-B inhibition assay.

Signaling Pathway Context

The therapeutic rationale for dual AChE and MAO-B inhibition in neurodegenerative diseases like Alzheimer's disease stems from the multifaceted nature of the pathology. By simultaneously targeting these two enzymes, a synergistic effect is anticipated.

-

AChE Inhibition: Increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive functions like memory and learning. This addresses the cholinergic deficit observed in Alzheimer's patients.

-

MAO-B Inhibition: Prevents the breakdown of dopamine, another key neurotransmitter, and reduces the production of reactive oxygen species (ROS) associated with MAO-B activity. This can provide neuroprotective effects by mitigating oxidative stress.

Caption: Dual inhibition of AChE and MAO-B for neuroprotection.

References

- 1. Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual AChE-MAO B-IN-2 | CAS#:1801157-64-1 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

Dual AChE-MAO B-IN-1: A Multifaceted Approach to Mitigating Oxidative Stress in Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key pathological hallmark in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The intricate interplay between cholinergic dysfunction and monoaminergic system imbalances contributes significantly to the propagation of neuronal damage. This technical guide delves into the core functionalities of "Dual AChE-MAO B-IN-1," a potent dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). By simultaneously targeting these two key enzymes, this compound presents a promising therapeutic strategy to not only alleviate symptomatic aspects of neurodegeneration but also to directly counter the underlying oxidative stress that drives disease progression. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for the evaluation of similar compounds, and a visualization of the key signaling pathways and experimental workflows.

Introduction: The Rationale for Dual Inhibition

Neurodegenerative disorders are characterized by the progressive loss of neuronal structure and function. Two critical enzymes implicated in their pathogenesis are acetylcholinesinesterase (AChE) and monoamine oxidase B (MAO-B).

-

Acetylcholinesterase (AChE): This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a therapeutic strategy employed to improve cognitive function in diseases like Alzheimer's.

-